1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of aromatic rings, methoxy groups, and a triazoloazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic synthesis. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Key steps include:
Formation of the Triazoloazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Aromatic Rings: The methoxyphenyl and methylphenyl groups are introduced via coupling reactions, such as Suzuki or Heck coupling.
Final Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazoloazepine moiety could play a key role in binding to these targets, while the aromatic rings may enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-DIMETHOXYPHENYL)-1-(3-METHYLPHENYL)-3-(METHYL)UREA: Lacks the triazoloazepine moiety.
3-(3,4-DIMETHOXYPHENYL)-1-(3-METHYLPHENYL)-3-(PHENYL)UREA: Contains a phenyl group instead of the triazoloazepine moiety.
Uniqueness
The presence of the triazoloazepine moiety in 3-(3,4-DIMETHOXYPHENYL)-1-(3-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds. This unique structural feature may confer distinct biological or chemical properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C24H29N5O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O3/c1-17-8-7-9-18(14-17)25-24(30)29(19-11-12-20(31-2)21(15-19)32-3)16-23-27-26-22-10-5-4-6-13-28(22)23/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3,(H,25,30) |
InChI Key |
HSTQWPFTUJLACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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